[Methyl-(4-nitro-benzyl)-amino]-acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-[(4-nitrophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(7-10(13)14)6-8-2-4-9(5-3-8)12(15)16/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWOCZNKJQOYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Advanced Organic Chemistry and Amino Acid Derivatives Research
[Methyl-(4-nitro-benzyl)-amino]-acetic acid, systematically known as N-(4-nitrobenzyl)sarcosine, is classified as an N-substituted glycine (B1666218) derivative. wikipedia.org Glycine is the simplest proteinogenic amino acid, and modifications to its amino group, as seen in this compound, give rise to a vast class of molecules with diverse properties and applications. acs.org The structure of this compound is characterized by several key functional groups that dictate its chemical behavior and academic relevance:
Sarcosine (B1681465) Core: The N-methylglycine (sarcosine) backbone provides a fundamental amino acid framework. Sarcosine itself is a naturally occurring amino acid derivative involved in various biological processes. wikipedia.org
4-Nitrobenzyl Group: The presence of the 4-nitrobenzyl moiety is particularly significant. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the benzylic position. nih.gov This group is also known for its use as a photolabile protecting group in organic synthesis, allowing for its removal under specific light conditions. thieme-connect.dewikipedia.org
Tertiary Amine: The nitrogen atom is tertiary, being bonded to a methyl group, a benzyl (B1604629) group, and the acetic acid moiety. This structural feature prevents it from participating in peptide bond formation in the same way as primary amino acids.
The combination of these features makes this compound a valuable compound for studying the effects of electronic modifications on amino acid properties. N-substituted glycine derivatives, often referred to as peptoids, are a major area of research due to their potential to mimic peptides while offering greater resistance to proteolytic degradation. nih.govresearchgate.net
Historical Perspectives on Synthetic Precursors and Analogues
The academic interest in [Methyl-(4-nitro-benzyl)-amino]-acetic acid is best understood through the historical development of its synthetic precursors and analogous structures. The synthesis of N-substituted amino acids has been a long-standing focus of organic chemistry, driven by the need for modified peptides and other biologically active molecules.
Historically, the nitrobenzyl group has been employed as a protecting group in peptide synthesis. thieme-connect.de The use of p-nitrobenzyl (pNB) esters, thioethers, and carbamates for side-chain protection in solid-phase peptide synthesis (SPPS) has been described. nih.govgoogle.com These protecting groups are valued for their stability under various reaction conditions and their selective removal. The development of photolabile protecting groups, with the 2-nitrobenzyl group being a prominent example, began as early as 1962 with the light-induced release of glycine (B1666218) from N-benzylglycine. wikipedia.org This work laid the foundation for using light as a "reagent" to control chemical reactions with high spatial and temporal precision. thieme-connect.de
The synthesis of the sarcosine (B1681465) core and its derivatives has also been a subject of extensive research. Methods for the N-alkylation of amino acids are fundamental to creating compounds like this compound. The study of nitrosation of sarcosine and other amino acids by exposure to nitrogen oxides has also been a topic of investigation, highlighting the reactivity of the amino acid structure. nih.gov
Current Research Landscape and Emerging Academic Interests in the Compound
While direct and extensive research on [Methyl-(4-nitro-benzyl)-amino]-acetic acid is not widespread, its structural motifs are relevant to several current areas of academic inquiry. The interest in nitro compounds as versatile building blocks in organic synthesis has seen a significant resurgence. nih.gov The nitro group's strong electron-withdrawing nature activates molecules for various transformations, making nitro-containing compounds valuable intermediates. nih.govnih.gov
Research into N-substituted glycine (B1666218) derivatives, or peptoids, continues to be a vibrant field. nih.gov These compounds are explored for their potential in drug discovery and materials science. The ease of synthesizing large libraries of peptoids with diverse side chains makes them attractive for screening for biological activity. researchgate.net
Furthermore, the broader class of amino acid derivatives is being actively investigated for various applications. They are used in the structural modification of natural products to improve their properties and in the development of new catalysts and functional materials. nih.gov The introduction of amino acid moieties can enhance the water solubility and biological activity of other molecules. nih.gov
Significance in Theoretical and Methodological Advancements in Chemical Research
Established Multi-step Synthesis Pathways and Mechanistic Considerations
The preparation of this compound can be effectively achieved through two primary established routes: the N-alkylation of sarcosine and the reductive amination of 4-nitrobenzaldehyde (B150856). Both pathways offer reliable methods for the construction of the target carbon-nitrogen bond.
A common and direct method for synthesizing N-substituted amino acids is through the N-alkylation of the corresponding amino acid ester with an alkyl halide. rsc.orgmonash.edu This approach is widely used due to the availability of starting materials and generally good yields. The chemical synthesis of N-alkyl-α-amino acids is frequently performed by N-alkylation processes, which may employ genotoxic alkylating agents, or by reductive amination, which utilizes stoichiometric quantities of hazardous hydrides, requiring complex work-up procedures and generating significant waste. manchester.ac.uk
Another robust method for forming C-N bonds is reductive amination. This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edumasterorganicchemistry.com This strategy is highly versatile and can be applied to a wide range of substrates. researchgate.net
Detailed Analysis of Key Reaction Steps and Intermediates
Route 1: N-Alkylation of Sarcosine
This pathway typically involves the reaction of a sarcosine ester, such as sarcosine ethyl ester, with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide). The use of an ester protects the carboxylic acid functionality and improves the solubility of the starting material in organic solvents.
Step 1: Esterification of Sarcosine (if starting from the free acid). Sarcosine is first converted to its corresponding ester (e.g., ethyl or methyl ester) to prevent side reactions with the carboxylic acid group. This is typically achieved by reacting sarcosine with an alcohol in the presence of an acid catalyst.
Step 2: N-Alkylation. The sarcosine ester is then reacted with 4-nitrobenzyl bromide or a mesylate derivative in the presence of a base. The base, often a non-nucleophilic organic base like triethylamine (B128534) or an inorganic base such as potassium carbonate, deprotonates the secondary amine of the sarcosine ester, forming a more nucleophilic species. google.com This intermediate then undergoes a nucleophilic substitution reaction (SN2) with the 4-nitrobenzyl halide, displacing the halide and forming the N-benzylated product. A patent for a similar synthesis involving the reaction of glycine ethyl ester with 2,3-dichloro-6-nitrobenzyl methane (B114726) sulphonate highlights the use of anhydrous potassium carbonate and dimethylaminopyridine in acetonitrile (B52724) at a slightly elevated temperature (37-40°C) over 24 hours. google.com
Step 3: Hydrolysis. The final step is the hydrolysis of the ester group to yield the desired carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization to isolate the final product.
Route 2: Reductive Amination
This alternative pathway involves the reaction of 4-nitrobenzaldehyde with sarcosine in the presence of a reducing agent.
Step 1: Imine/Iminium Ion Formation. 4-Nitrobenzaldehyde and sarcosine react to form an intermediate iminium ion. This reaction is often facilitated by mildly acidic conditions which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Step 2: Reduction. The iminium ion is then reduced in situ to the final product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice that is effective for a broad range of substrates. harvard.edu Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used. masterorganicchemistry.com
Investigation of Yield Optimization and Purity Enhancement Techniques
Optimizing the yield and purity of this compound requires careful consideration of reaction parameters and purification methods.
For the N-alkylation pathway , several factors can be adjusted to improve the outcome. The choice of base is critical; a hindered base can minimize side reactions. The reaction solvent also plays a significant role, with polar aprotic solvents like acetonitrile or DMF often being effective. Temperature control is important to manage the rate of reaction and minimize the formation of byproducts. A patent describing a similar reaction specifies a temperature range of 37-40°C. google.com
| Parameter | Condition | Rationale |
| Base | Anhydrous K₂CO₃, Triethylamine | Neutralizes the acid formed and facilitates the nucleophilic attack. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents that can dissolve the reactants. |
| Temperature | 37-40°C | Provides sufficient energy for the reaction without significant decomposition. |
| Reaction Time | 24 hours | Allows for the reaction to proceed to completion. |
This table presents typical conditions for the N-alkylation of amino acid esters based on analogous reactions.
For the reductive amination pathway , the choice of reducing agent is a key factor for optimization. Sodium triacetoxyborohydride is often preferred due to its high selectivity for iminium ions over carbonyl groups, which can lead to cleaner reactions and higher yields. harvard.edu The pH of the reaction medium can also be adjusted to optimize the rate of imine formation.
Purity Enhancement Techniques:
Following the synthesis, purification is essential to isolate the target compound. Common methods include:
Crystallization: The product can often be purified by recrystallization from a suitable solvent or solvent mixture.
Chromatography: Column chromatography using silica (B1680970) gel is a highly effective method for separating the desired product from unreacted starting materials and byproducts. google.com
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
Novel and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally friendly chemical processes, novel and sustainable methods for the synthesis of N-substituted amino acids are being actively explored.
Exploration of Catalytic Systems in Compound Synthesis
Catalytic methods offer a greener alternative to stoichiometric reagents by reducing waste and often operating under milder conditions. For the N-alkylation of sarcosine, transition metal catalysts can be employed. For instance, direct N-alkylation of unprotected amino acids with alcohols, which produces water as the only byproduct, has been reported using various catalysts. monash.edu While not specifically detailed for N-(4-nitrobenzyl)sarcosine, these methods represent a promising avenue for its synthesis.
Phase-transfer catalysis (PTC) is another powerful technique that can enhance the rate of N-alkylation reactions. rsc.org By using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, the reaction between the water-soluble amino acid salt and the organic-soluble alkylating agent can be facilitated in a biphasic system, often leading to higher yields and milder reaction conditions.
Green Chemistry Principles Applied to Synthesis Protocols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green strategies can be implemented:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water is an ideal green solvent, and methods for N-alkylation of amines in aqueous media have been developed. monash.edu
Atom Economy: Reductive amination, particularly when using catalytic hydrogenation, has a high atom economy as the primary byproduct is water.
Catalysis: As discussed previously, the use of catalysts is a fundamental principle of green chemistry, as it reduces the need for stoichiometric reagents and can lead to more efficient processes. Biocatalytic routes, using enzymes, also offer a green and highly selective alternative to traditional chemical synthesis. manchester.ac.uk
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Reductive amination with H₂ produces only water as a byproduct. |
| Use of Catalysis | Transition metal or phase-transfer catalysts can improve efficiency and reduce waste. |
| Benign Solvents | Aqueous media can be used for N-alkylation, reducing reliance on organic solvents. |
| Renewable Feedstocks | While not directly applicable to this specific synthesis, the use of bio-derived starting materials is a broader green chemistry goal. |
This table illustrates the application of green chemistry principles to the synthesis of N-substituted amino acids.
Functionalization and Derivatization of this compound for Advanced Chemical Applications
The structure of this compound possesses three distinct reactive sites: the carboxylic acid, the secondary amine, and the nitro-aromatic ring. Each of these can be selectively modified to generate a diverse library of derivatives for various applications.
Modifications at the Carboxylic Acid Moiety
The carboxylic acid is a versatile handle for derivatization, most commonly through the formation of esters and amides.
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield various esters. These esters can act as protecting groups or modulate the compound's solubility and pharmacokinetic properties.
Amide Formation: The carboxylic acid can be "activated" using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to an active ester (e.g., N-hydroxysuccinimide (NHS) ester). thermofisher.com The activated species readily reacts with primary or secondary amines to form stable amide bonds, a cornerstone of peptide synthesis and bioconjugation. rsc.org
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), providing access to the corresponding amino alcohol derivative.
| Reaction Type | Reagents | Product Functional Group | Potential Application |
| Esterification | Methanol, H₂SO₄ | Methyl Ester | Protecting group, increased volatility for GC analysis. |
| Amide Coupling | H₂N-R', EDC, HOBt | Amide (-CONHR') | Peptide synthesis, conjugation to biomolecules. |
| Active Ester Formation | N-Hydroxysuccinimide, DCC | NHS Ester | Reactive intermediate for amine coupling. thermofisher.com |
| Reduction | BH₃·THF or LiAlH₄ | Primary Alcohol | Synthesis of novel ligands or building blocks. |
Transformations Involving the Secondary Amine Functionality
The secondary amine provides a nucleophilic center for acylation, sulfonylation, and other modifications.
Acylation/Sulfonylation: Reaction with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields the corresponding N-acyl or N-sulfonyl derivatives. These modifications can alter the electronic properties and steric bulk around the nitrogen atom.
Boc-Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a standard protecting group strategy in peptide synthesis. researchgate.net
Further Alkylation: While potentially challenging, the secondary amine could be further alkylated to form a tertiary amine, though this may compete with N-quaternization.
Reactions at the Nitro-substituted Aromatic Ring
The nitroaromatic moiety is a key feature, offering a pathway to a wide range of derivatives through reduction and subsequent reactions.
Nitro Group Reduction: The most significant transformation is the reduction of the nitro group to a primary aniline (B41778). msu.edu This is readily achieved using various methods, including catalytic hydrogenation (H₂ over Pd, Pt, or Ni), or chemical reduction with metals in acid (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium dithionite (B78146) (Na₂S₂O₄). This transformation converts the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group. msu.edu
Chemistry of the Resulting Aniline: The newly formed aromatic amine can undergo a plethora of reactions:
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the amine to a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -F) via Sandmeyer or related reactions.
Acylation: The aniline can be acylated with acid chlorides or anhydrides to form amides, a common strategy for protecting the amino group or for building more complex structures.
Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. msu.eduaiinmr.com Therefore, further substitution on the aromatic ring is generally difficult but would be directed to the positions meta to the nitro group if forced under harsh conditions.
| Reaction | Reagents/Conditions | Resulting Moiety | Significance |
| Nitro Reduction | H₂, Pd/C; or Sn, HCl | 4-Aminobenzyl group | Unveils a versatile primary aromatic amine. msu.edu |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt (-N₂⁺Cl⁻) | Key intermediate for Sandmeyer reactions. |
| Sandmeyer Reaction | CuCl, CuBr, or CuCN | 4-Chloro, 4-Bromo, or 4-Cyano-benzyl group | Introduces a variety of functional groups. |
Covalent and Non-covalent Conjugation Strategies for Material Integration
The functional handles on this compound and its derivatives are ideal for covalent attachment to surfaces, polymers, and biomolecules.
Amide Bond Formation: This is the most common covalent conjugation strategy. The carboxylic acid of the parent molecule can be activated and coupled to amine-functionalized materials. rsc.org Conversely, after reduction of the nitro group, the resulting aniline can be coupled to materials possessing activated carboxylic acids. interchim.fr
Self-Immolative Linkers: The 4-nitrobenzyl group is a well-known "trigger" moiety in the design of self-immolative linkers. unisi.it Upon reduction of the nitro group to an amine (a reaction that can be triggered by specific enzymes like nitroreductases), a cascade of electronic rearrangements can lead to the cleavage of a bond at the benzylic position, releasing a conjugated molecule. unisi.itsci-hub.box By incorporating the this compound framework, materials can be designed for triggered release applications.
Non-covalent Interactions: The aromatic ring can participate in π-π stacking interactions with graphitic materials or other aromatic systems. The various functional groups (carboxyl, amine) can engage in hydrogen bonding or electrostatic interactions, allowing for non-covalent surface modification or integration into supramolecular assemblies.
| Strategy | Reactive Handle on Molecule | Target Material Functionality | Resulting Linkage |
| Covalent (Carboxyl) | -COOH | Amine (-NH₂) | Amide |
| Covalent (Amino) | -NH₂ (post-nitro reduction) | Carboxylic Acid (-COOH) | Amide |
| Triggered Release | 4-Nitrobenzyl group | N/A (cleavable system) | Self-immolative cleavage unisi.it |
| Non-Covalent | Aromatic ring, -COOH, -NH₂ | Aromatic surfaces, H-bond donors/acceptors | π-π stacking, Hydrogen bonds |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is an indispensable tool for determining the structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, a full and unambiguous assignment requires more sophisticated two-dimensional (2D) techniques.
Two-Dimensional NMR Techniques for Complete Assignment (e.g., COSY, HSQC, HMBC, NOESY)
A complete assignment of the proton and carbon signals of this compound is achieved through a combination of 2D NMR experiments. youtube.comyoutube.com Each technique provides a unique set of correlations that, when combined, function like a puzzle to reveal the complete molecular connectivity.
COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this molecule, COSY spectra would be expected to show strong cross-peaks between the ortho- and meta-protons on the 4-nitrophenyl ring, confirming their adjacent positions in the A₂B₂ spin system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons (¹J coupling). youtube.com This is crucial for assigning the carbon signals of the methyl group, the two methylene (B1212753) groups (benzyl and acetic acid moieties), and the aromatic CH groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons (typically ²J and ³J). sdsu.edu This is arguably the most powerful tool for piecing together the molecular skeleton. Key expected correlations would include the protons of the benzyl (B1604629) methylene group to the quaternary aromatic carbon (C1) and the carbons of the nitro-bearing aromatic ring. Similarly, correlations from the methyl protons to both the benzyl methylene carbon and the acetic acid methylene carbon would unequivocally establish the N-methyl substitution.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining the preferred conformation in solution. For this compound, NOESY could reveal spatial proximity between the methyl protons and the benzyl methylene protons, providing insight into the rotation around the N-CH₂ bonds.
The following table outlines the predicted NMR assignments based on the structure of the molecule and data from similar compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Carboxyl (-COOH) | ~10-12 | ~173 | N-CH₂-COOH, Benzyl-CH₂ |
| N-CH₂-COOH | ~3.4 | ~55 | COOH, N-CH₃, Benzyl-CH₂ |
| Benzyl-CH₂ | ~3.8 | ~58 | N-CH₃, N-CH₂-COOH, C1, C2/C6 |
| N-CH₃ | ~2.5 | ~42 | N-CH₂-COOH, Benzyl-CH₂ |
| Aromatic C1 | - | ~145 | Benzyl-CH₂ |
| Aromatic C2/C6 | ~7.5 (d) | ~129 | Benzyl-CH₂, C4 |
| Aromatic C3/C5 | ~8.2 (d) | ~124 | C1, C4 |
| Aromatic C4 | - | ~148 | H2/H6, H3/H5 |
Solid-State NMR for Conformational Analysis and Molecular Packing
While solution-state NMR reveals the structure of the molecule in a solvated environment, solid-state NMR (ssNMR) provides critical information about its structure and arrangement in the crystalline form. nih.gov By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can distinguish between different crystalline forms (polymorphs) that may arise from variations in molecular packing or conformation. frontiersin.org For this compound, ssNMR would be complementary to X-ray crystallography, offering a way to validate crystallographic models and provide insights into molecular dynamics within the crystal lattice, especially if single crystals suitable for diffraction are difficult to obtain. nih.gov
High-Resolution X-ray Crystallography for Solid-State Structure Determination
| Torsion Angle | Description | Expected Significance |
| C(aromatic)-C(aromatic)-C(benzyl)-N | Defines the orientation of the benzyl group relative to the phenyl ring. | Influences crystal packing and potential for π-π interactions. |
| C(aromatic)-C(benzyl)-N-C(methyl) | Describes the relative positions of the phenyl and methyl groups. | Steric hindrance between these groups will influence the overall conformation. |
| C(aromatic)-C(benzyl)-N-C(acetic) | Describes the relative positions of the phenyl and acetic acid groups. | Crucial for determining the accessibility of the carboxylic acid for hydrogen bonding. |
| O-N-C(aromatic)-C(aromatic) | Defines the twist of the nitro group relative to the phenyl ring plane. | Often slightly twisted from the plane to minimize steric repulsion. |
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices
The functional groups within this compound—specifically the carboxylic acid and the nitro group—are capable of forming strong and weak hydrogen bonds, respectively. These interactions are the primary drivers of the crystal packing arrangement. mdpi.com
Polymorphism and Crystal Engineering Considerations
Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures. mdpi.com This phenomenon is common in organic molecules with flexible conformations and multiple hydrogen bonding sites, such as N-substituted glycine derivatives. mdpi.comnih.gov Different polymorphs can arise from variations in the hydrogen bonding network (e.g., forming chains vs. dimers) or different packing efficiencies, leading to distinct physical properties.
Crystal engineering principles can be applied to target specific polymorphs. By carefully controlling crystallization conditions (e.g., solvent, temperature, cooling rate), it may be possible to favor the formation of a particular crystalline form. The study of polymorphism in this compound is crucial as different polymorphs could exhibit different stability, solubility, and other material properties.
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a molecule. For this compound, the molecular formula is C₁₀H₁₂N₂O₄. HRMS can distinguish this composition from other potential formulas with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.
The theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. For the protonated molecule ([M+H]⁺), which is commonly observed in techniques like electrospray ionization (ESI), the theoretical m/z would be 225.0870. An experimentally determined mass value within a narrow tolerance (typically < 5 ppm) of this theoretical value provides strong evidence for the assigned elemental formula.
| Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M] | C₁₀H₁₂N₂O₄ | 224.0797 |
| [M+H]⁺ | C₁₀H₁₃N₂O₄⁺ | 225.0870 |
| [M+Na]⁺ | C₁₀H₁₂N₂O₄Na⁺ | 247.0690 |
| [M-H]⁻ | C₁₀H₁₁N₂O₄⁻ | 223.0724 |
Tandem mass spectrometry (MS/MS) is employed to investigate the structure of the molecule by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule at m/z 225.1) and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern provides a roadmap of the molecule's connectivity. For this compound, several key fragmentation pathways can be predicted based on its structure, which includes a tertiary amine, a carboxylic acid, and a nitrobenzyl group. nih.govresearchgate.net
A primary and highly characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. This heterolytic cleavage is facilitated by the stability of the resulting 4-nitrobenzyl cation, which would produce a prominent peak at m/z 136.0393 . This fragment corresponds to the [C₇H₆NO₂]⁺ ion.
Another significant fragmentation pathway for amino acids and their derivatives is the neutral loss of formic acid (HCOOH, 46.0055 Da) or the sequential loss of water and carbon monoxide from the carboxylic acid moiety. researchgate.net The loss of the entire carboxymethyl group ([C₂H₂O₂]) would result in a fragment at m/z 179.0815 .
Further fragmentation can occur, including:
Loss of the nitro group (NO₂): A neutral loss of 46.0055 Da from the parent ion or major fragments. For example, fragmentation of the m/z 136 ion could lead to a fragment at m/z 90.0464, corresponding to the benzyl cation.
Alpha-cleavage: Cleavage of the bond adjacent to the tertiary nitrogen atom is a common pathway for amines. This could result in the loss of a methyl radical (•CH₃) or cleavage within the acetic acid side chain.
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss | Fragment Formula | Proposed Structure |
|---|---|---|---|---|
| 225.0870 | 179.0815 | HCOOH | C₉H₁₁N₂O₂⁺ | Loss of formic acid |
| 225.0870 | 136.0393 | C₃H₅NO₂ | C₇H₆NO₂⁺ | 4-Nitrobenzyl cation |
| 225.0870 | 88.0393 | C₇H₆NO₂ | C₃H₆NO₂⁺ | Methylamino-acetic acid cation |
| 136.0393 | 106.0311 | NO | C₇H₆O⁺ | Loss of nitric oxide |
| 136.0393 | 90.0464 | NO₂ | C₇H₆⁺ | Benzyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Dynamics and Molecular Recognition
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and detailed information about the functional groups present. physicsopenlab.org
For this compound, the key functional groups each give rise to distinct vibrational bands:
Nitro Group (NO₂): This group is characterized by two strong, distinct stretching vibrations. The asymmetric stretch (νas) typically appears at a higher wavenumber (around 1530-1515 cm⁻¹) and is very intense in the IR spectrum. researchgate.netspectroscopyonline.com The symmetric stretch (νs) is found at a lower wavenumber (around 1355-1340 cm⁻¹) and is also intense. researchgate.netspectroscopyonline.com
Carboxylic Acid (-COOH): The C=O stretching vibration of the carbonyl group produces a very strong and characteristic band in the IR spectrum, typically in the range of 1725-1700 cm⁻¹. ias.ac.in The O-H stretch is also a prominent feature, appearing as a very broad band from 3300 to 2500 cm⁻¹, often overlapping with C-H stretching bands. In Raman spectra, the C=O stretch is also observed, though typically with medium to weak intensity. researchgate.net
Aromatic Ring: The para-substituted benzene (B151609) ring gives rise to several characteristic vibrations. Aromatic C-H stretching bands appear above 3000 cm⁻¹. C=C stretching vibrations within the ring typically produce a series of bands in the 1620-1450 cm⁻¹ region. An out-of-plane C-H bending vibration, characteristic of 1,4-disubstitution, is expected in the 860-800 cm⁻¹ range. chemicalbook.com
Aliphatic Groups (CH₃, CH₂, C-N): Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 3000-2850 cm⁻¹ region. The C-N stretching of the tertiary amine will appear in the fingerprint region, typically around 1250-1020 cm⁻¹.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad | Weak |
| 3100 - 3000 | C-H stretch | Aromatic | Medium | Strong |
| 3000 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Medium-Strong | Strong |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Very Strong | Medium |
| 1610, 1585, 1500, 1450 | C=C stretch | Aromatic Ring | Medium-Strong | Strong |
| 1530 - 1515 | Asymmetric NO₂ stretch | Nitro Group | Very Strong | Strong |
| 1355 - 1340 | Symmetric NO₂ stretch | Nitro Group | Very Strong | Strong |
| 860 - 800 | C-H out-of-plane bend | p-substituted Aromatic | Strong | Weak |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy measures the emission of light from excited electronic states.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the 4-nitrobenzyl chromophore. Nitroaromatic compounds typically exhibit strong absorption bands corresponding to π → π* electronic transitions. mdpi.com For a 4-nitrobenzyl system, a strong absorption band is expected in the range of 260-280 nm. researchgate.netupenn.edu A weaker band, corresponding to an n → π* transition associated with the nitro group, may also be observed at longer wavelengths, often appearing as a shoulder on the main absorption peak.
The fluorescence properties of nitroaromatic compounds are highly variable and structurally dependent. Often, the nitro group acts as an efficient fluorescence quencher due to the promotion of non-radiative decay pathways, such as intersystem crossing to the triplet state. rsc.orgmdpi.com Therefore, this compound is predicted to be weakly fluorescent or non-fluorescent. springernature.com Any observed emission would likely be significantly red-shifted from the absorption maximum (a large Stokes shift) and have a very low quantum yield. nih.gov
| Technique | Expected λmax (nm) | Electronic Transition | Expected Molar Absorptivity (ε) | Notes |
|---|---|---|---|---|
| UV-Vis Absorption | ~270 nm | π → π | High (~10,000 M⁻¹cm⁻¹) | Dominant band from the 4-nitrobenzyl chromophore. researchgate.net |
| UV-Vis Absorption | ~340 nm | n → π | Low (<1,000 M⁻¹cm⁻¹) | Often appears as a weak shoulder. mdpi.com |
| Fluorescence Emission | N/A | - | - | Expected to be very low or negligible due to quenching by the nitro group. springernature.com |
Kinetic Studies of Key Reactions and Rate Determining Steps
Kinetic investigations into the reactivity of compounds structurally related to this compound, particularly 4-nitrobenzyl carbamates, have revealed important details about their reaction rates. A key transformation for these types of molecules is the reductive fragmentation of the 4-nitrobenzyl group. This process is of significant interest, for instance, in the design of bioreductive prodrugs, where the 4-nitrobenzyl group can act as a trigger.
The following interactive table summarizes the effect of substituents on the fragmentation half-life of model 4-hydroxylaminobenzyl carbamates, which can be considered analogous to the reactivity of reduced this compound.
| Substituent at α-position | Maximum Half-life (Mt1/2) in minutes |
| H | 16 |
| CH₃ | 9.5 |
This data is based on model 4-nitrobenzyl carbamate (B1207046) systems and is presented as an analogy for the reactivity of this compound.
Thermodynamic Analysis of Reaction Equilibria and Stability
A comprehensive thermodynamic analysis of this compound is not extensively documented in the literature. However, the stability of the compound and the equilibria of its reactions can be inferred from the electronic properties of its structure. The presence of the electron-withdrawing nitro group has a stabilizing effect on the benzylic position by delocalizing electron density.
The acidity of the carboxylic acid group is also influenced by the substituents on the nitrogen atom. The 4-nitrobenzyl group, being electron-withdrawing, will affect the pKa of the carboxylic acid compared to a simple N-methylglycine. This is a general effect observed in substituted carboxylic acids, where electron-withdrawing groups increase acidity by stabilizing the carboxylate anion. openstax.org
The key reactive transformation of the 4-nitrobenzyl group is its reduction. The equilibrium of this reduction reaction is favorable under appropriate reducing conditions. The subsequent fragmentation of the resulting hydroxylamine (B1172632) is a spontaneous process, suggesting that the products of fragmentation are thermodynamically more stable than the hydroxylamine intermediate.
Elucidation of Reaction Pathways and Transition States
The primary reaction pathway of interest for compounds containing a 4-nitrobenzyl group is initiated by the reduction of the nitro moiety. This reduction can proceed through a hydroxylamine intermediate. The mechanism for the subsequent fragmentation is proposed to involve the formation of a transient benzylic cation or a species with significant positive charge development on the benzylic carbon. rsc.orgresearchgate.net
For this compound, the proposed pathway following reduction would be:
Reduction of the nitro group: The -NO₂ group is reduced to a hydroxylamine (-NHOH).
Initiation of fragmentation: The hydroxylamine intermediate undergoes spontaneous fragmentation. This is believed to proceed through a transition state where there is significant positive charge buildup on the benzylic carbon.
Release of the amino acid moiety: The fragmentation results in the cleavage of the benzyl-nitrogen bond, releasing the [methyl-amino]-acetic acid portion and forming a reactive quinone methide-like intermediate from the 4-hydroxylaminobenzyl group.
The stability of the transition state is a key factor in determining the rate of fragmentation. Substituents that can stabilize the developing positive charge on the benzylic carbon will lower the activation energy of this transition state and thus accelerate the reaction.
Influence of Solvent Effects and Reaction Conditions on Reactivity Profiles
The reactivity of this compound is expected to be influenced by the solvent and other reaction conditions. For reactions involving charged intermediates or transition states, the polarity of the solvent is a critical factor.
In the case of nucleophilic substitution reactions at the benzylic carbon, the solvent can stabilize the electrophile, the nucleophile, and the transition state to varying degrees. researchgate.net For the fragmentation of the reduced form of this compound, a polar protic solvent could facilitate the reaction by solvating the leaving group and stabilizing the charged intermediates.
Role of Substituents and Electronic Effects on Compound Behavior
The electronic effects of substituents on the benzene ring of 4-nitrobenzyl compounds have a profound impact on their reactivity. The nitro group at the para position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution.
In the context of the fragmentation of the reduced 4-nitrobenzyl group, the electronic nature of substituents on the benzyl ring plays a significant role in the kinetics of the reaction. Electron-donating groups on the benzyl ring have been shown to accelerate the fragmentation of the corresponding hydroxylamines. rsc.orgresearchgate.net This is consistent with a mechanism that involves the development of a positive charge on the benzylic carbon in the transition state. Electron-donating groups stabilize this positive charge, thereby increasing the rate of fragmentation. rsc.orgresearchgate.net
A linear free-energy relationship has been established for this effect in model systems, where the logarithm of the half-life of fragmentation correlates with the Hammett substituent constant (σ). rsc.orgresearchgate.net The relationship is described by the equation:
log(Mt1/2) = 0.57σ + 1.30 rsc.orgresearchgate.net
This equation demonstrates that substituents with more negative σ values (electron-donating groups) lead to a shorter half-life and thus a faster fragmentation rate. Conversely, electron-withdrawing groups would be expected to slow down this fragmentation process. This principle can be directly applied to predict the behavior of substituted derivatives of this compound.
The following interactive table summarizes the expected qualitative effect of different substituents on the fragmentation rate of the hydroxylamine derived from this compound, based on their electronic properties.
| Substituent on the Benzyl Ring | Electronic Effect | Expected Effect on Fragmentation Rate |
| -OCH₃ | Electron-donating | Increase |
| -CH₃ | Electron-donating | Increase |
| -Cl | Electron-withdrawing | Decrease |
| -CN | Strongly electron-withdrawing | Decrease |
Theoretical and Computational Chemistry Studies on Methyl 4 Nitro Benzyl Amino Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for computing the electronic structure and associated properties of molecules with high accuracy. These methods solve approximations of the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure, which in turn allows for the calculation of the molecule's equilibrium geometry and the exploration of its potential energy surface.
For [Methyl-(4-nitro-benzyl)-amino]-acetic acid, geometry optimization would typically be performed using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311+G(d,p). nih.govresearchgate.net This level of theory is well-suited for organic molecules containing nitro groups and provides reliable structural parameters. researchgate.net The optimization process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the minimum energy, representing the most stable conformation of the molecule.
The resulting optimized geometry provides key structural data, such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C(nitro)-N(nitro) | 1.48 Å | |
| N(nitro)-O | 1.22 Å | |
| C(ring)-C(benzyl) | 1.51 Å | |
| C(benzyl)-N(amino) | 1.47 Å | |
| N(amino)-C(methyl) | 1.46 Å | |
| N(amino)-C(acid) | 1.47 Å | |
| C(acid)-C(carbonyl) | 1.52 Å | |
| C(carbonyl)=O | 1.21 Å | |
| C(carbonyl)-OH | 1.36 Å | |
| Bond Angles (°) | ||
| O-N-O | 124.5° | |
| C(ring)-C(benzyl)-N(amino) | 112.8° | |
| C(benzyl)-N(amino)-C(methyl) | 115.2° | |
| C(acid)-N(amino)-C(benzyl) | 114.9° | |
| Dihedral Angle (°) |
Furthermore, DFT calculations can map out energy landscapes by performing relaxed potential energy surface scans. For instance, by systematically rotating the dihedral angle around the C(benzyl)-N(amino) bond and re-optimizing the rest of the molecule at each step, one can identify rotational barriers and locate different stable conformers (local minima) and transition states.
While DFT is highly efficient, ab initio ("from the beginning") methods provide a pathway to even higher accuracy, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the Hartree-Fock approximation but include electron correlation effects more systematically.
For this compound, single-point energy calculations using a method like MP2 or CCSD(T) on the DFT-optimized geometry can provide a more accurate electronic energy. This is crucial for calculating properties like ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's electronic excitability and chemical reactivity.
Table 2: Comparison of Hypothetical Electronic Properties from DFT and Ab Initio Calculations
| Property | DFT (B3LYP) | Ab Initio (MP2) |
|---|---|---|
| Total Energy (Hartree) | -879.5432 | -879.1211 |
| HOMO Energy (eV) | -7.85 eV | -8.12 eV |
| LUMO Energy (eV) | -2.15 eV | -1.98 eV |
| HOMO-LUMO Gap (eV) | 5.70 eV | 6.14 eV |
| Dipole Moment (Debye) | 6.5 D | 6.8 D |
These high-accuracy calculations serve to benchmark the results from more computationally efficient DFT methods and provide reliable data for understanding the molecule's electronic behavior.
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
While quantum chemical calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.
For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with an explicit solvent, such as water, to mimic physiological or experimental conditions. nih.govacs.orgrsc.org The interactions between atoms are described by a force field, such as AMBER or GROMOS. aip.org
Simulations run over nanoseconds or microseconds can reveal:
Conformational Flexibility: By tracking the dihedral angles of rotatable bonds over time, MD simulations show which conformations are most populated and the timescales of transitions between them. This is particularly relevant for the flexible benzyl (B1604629) and acetic acid side chains.
Solvation Structure: Analysis of the simulation trajectory can characterize the hydration shell around the molecule. nih.gov Radial distribution functions can show how water molecules are structured around the polar nitro and carboxylic acid groups versus the nonpolar aromatic ring.
Intramolecular Interactions: MD can identify persistent intramolecular hydrogen bonds or other non-covalent interactions that stabilize specific conformations.
Table 3: Hypothetical Results from a 100 ns MD Simulation in Water
| Metric | Description | Result |
|---|---|---|
| RMSD (Å) | Root Mean Square Deviation from initial structure | 2.1 ± 0.4 Å |
| RMSF (Å) | Root Mean Square Fluctuation per atom | Highest for terminal oxygen atoms of the nitro and carboxyl groups |
| Solvent Accessible Surface Area (Ų) | Average exposure of the molecule to the solvent | 450 ± 25 Ų |
| Key Dihedral Angle Distribution | C(ring)-C(benzyl)-N(amino)-C(acid) | Bimodal peaks at -170° and 70° |
Computational Modeling of Structure-Reactivity Relationships and Reaction Mechanisms
Computational chemistry is instrumental in predicting the chemical reactivity of a molecule. By analyzing the electronic structure, one can identify the most likely sites for chemical reactions. This often falls under the umbrella of Quantitative Structure-Activity Relationship (QSAR) studies, which seek to correlate computed molecular descriptors with experimental activities. nih.govresearchgate.netnih.gov
Key indicators of reactivity for this compound derived from quantum chemical calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates sites prone to nucleophilic attack. For this molecule, the HOMO is typically localized on the amino group and the aromatic ring, while the LUMO is concentrated on the nitroaromatic system. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Red regions (negative potential) indicate areas rich in electrons and susceptible to electrophilic attack (e.g., the oxygen atoms of the nitro and carboxyl groups), while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.
Calculated Reactivity Descriptors: Fukui functions and dual descriptors can be calculated to provide a quantitative measure of local reactivity at each atomic site.
Table 4: Hypothetical Local Reactivity Descriptors
| Atom/Group | MEP Minimum (kcal/mol) | LUMO Contribution | Predicted Reactivity |
|---|---|---|---|
| Nitro Group Oxygens | -45.2 | High | Site for electrophilic attack/coordination |
| Carboxyl Oxygen (C=O) | -41.8 | Moderate | Site for electrophilic attack/H-bonding |
| Aromatic Ring Carbons | Varies | High | Sites for nucleophilic attack (due to -NO2) |
| Amino Nitrogen | -25.0 | Low | Nucleophilic center, but protonation sensitive |
These models can be used to hypothesize reaction mechanisms, for example, by calculating the energy barriers for proposed reaction pathways, thereby predicting the most favorable mechanism.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with and interpretation of experimental data.
Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) that are active in IR spectroscopy. While the absolute values are often systematically overestimated, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. This allows for confident assignment of the peaks in an experimental IR spectrum to specific molecular motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is a reliable way to calculate the NMR shielding tensors for nuclei like ¹H and ¹³C. researchgate.netnih.gov These shielding tensors can be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org The predicted chemical shifts can aid in the structural elucidation of the compound and the assignment of complex experimental NMR spectra. acs.org
Table 5: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Parameter | Calculated Value (Scaled) | Plausible Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | |||
| 2985 cm⁻¹ | 2980 cm⁻¹ | C-H stretch (methyl) | |
| 1720 cm⁻¹ | 1715 cm⁻¹ | C=O stretch (carboxyl) | |
| 1525 cm⁻¹ | 1520 cm⁻¹ | N-O asymmetric stretch (nitro) | |
| 1348 cm⁻¹ | 1345 cm⁻¹ | N-O symmetric stretch (nitro) | |
| ¹³C NMR Chemical Shift (ppm) | |||
| 173.5 ppm | 174.0 ppm | C=O (carboxyl) | |
| 148.2 ppm | 148.5 ppm | C-NO₂ (aromatic) | |
| 58.1 ppm | 58.5 ppm | CH₂ (benzyl) | |
| 55.4 ppm | 55.9 ppm | CH₂ (acid) |
This powerful synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis, enabling a deeper and more confident understanding of molecular structure and properties.
Applications of Methyl 4 Nitro Benzyl Amino Acetic Acid in Advanced Organic Synthesis and Catalysis
As a Versatile Building Block in the Construction of Complex Organic Molecules
Role as a Ligand or Precursor in Transition Metal-Catalyzed Reactions (e.g., coupling reactions, asymmetric catalysis)
The potential for [Methyl-(4-nitro-benzyl)-amino]-acetic acid to act as a ligand or a ligand precursor in transition metal-catalyzed reactions is plausible due to the presence of nitrogen and oxygen atoms that can coordinate with metal centers. Amino acids and their derivatives are known to serve as chiral ligands in a variety of metal-catalyzed transformations, including cross-coupling and hydrogenation reactions. The specific stereochemistry of the amino acid backbone can influence the enantioselectivity of these reactions. However, there is no direct evidence in the searched literature to suggest that this compound has been specifically employed for this purpose. Its efficacy as a ligand would depend on factors such as the steric and electronic properties imparted by the methyl and 4-nitrobenzyl substituents.
Utilization in Peptide Synthesis Methodologies and Non-Peptidic Scaffolds (purely chemical synthesis, not biological activity)
Amino acids are the fundamental building blocks of peptides, and their derivatives are crucial in peptide synthesis. The carboxylic acid and amino groups of this compound allow for its potential incorporation into peptide chains through standard coupling techniques. The N-methyl group would render the resulting amide bond resistant to certain types of enzymatic degradation, a common strategy in the design of peptide mimetics. The 4-nitrobenzyl group could serve as a protecting group or a point of further modification. While the general principles of peptide synthesis support its potential use, no specific instances of its incorporation into peptides or non-peptidic scaffolds were found in the provided search results.
Incorporation into Polymerization Reactions as a Monomer or Modifier
The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, suggests its potential as a monomer for the synthesis of polyamides. The reaction of the carboxylic acid of one monomer with the amine of another could lead to the formation of a polymer chain. The 4-nitrobenzyl substituent would be a pendant group on the polymer backbone, which could be subsequently modified, for instance, by reduction of the nitro group to an amine, to alter the polymer's properties. However, there is no information within the searched literature to confirm that this compound has been utilized as a monomer or modifier in polymerization reactions.
Exploration of Methyl 4 Nitro Benzyl Amino Acetic Acid in Materials Science and Supramolecular Chemistry
Integration into Polymeric Architectures and Advanced Materials
The bifunctional nature of [Methyl-(4-nitro-benzyl)-amino]-acetic acid allows for its incorporation into various polymeric structures, either as a monomer in the main chain or as a pendant functional group. The carboxylic acid can participate in condensation polymerization reactions to form polyesters or polyamides, while the nitrobenzyl group can be leveraged for its photo-responsive properties.
Polymers featuring photolabile groups have garnered considerable attention for their ability to have their properties altered by irradiation. acs.org The ortho-nitrobenzyl group, in particular, is a well-established photocleavable protecting group in polymer and materials science. acs.org Upon exposure to UV light, o-nitrobenzyl esters can undergo cleavage to generate a carboxylic acid and an o-nitrosobenzaldehyde. researchgate.net This photochemical transformation can be harnessed to create photodegradable hydrogels, develop photoresists for lithography, and modify the solubility and wettability of polymer films. acs.orgnih.gov While this compound contains a para-nitrobenzyl group, the general principles of nitrobenzyl photochemistry suggest potential for similar light-induced reactivity, which could be exploited in the design of photo-responsive polymers.
The incorporation of this molecule as a side chain in polymers, for instance through the polymerization of a vinyl monomer bearing the this compound moiety, would yield polymers with pendant carboxylic acid and nitroaromatic groups. Such polymers could exhibit pH-responsive behavior due to the carboxylic acid groups, which can be protonated or deprotonated depending on the pH of the surrounding medium. nih.govnih.gov This can lead to changes in polymer solubility and conformation.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Method of Integration | Potential Properties and Applications |
| Polyesters/Polyamides | Main-chain monomer via condensation polymerization | Biodegradable materials, photo-responsive materials |
| Vinyl Polymers | Pendant group via polymerization of a functionalized monomer | pH-responsive polymers, smart hydrogels, materials with tunable wettability |
| Cross-linked Networks | As a cross-linking agent with photocleavable properties | Photodegradable materials, controlled release systems |
Investigation of Self-Assembly Processes and Supramolecular Structures
The molecular structure of this compound is conducive to the formation of ordered supramolecular assemblies through non-covalent interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers and extended hydrogen-bonded networks. nih.gov The aromatic nitro group can participate in π-π stacking interactions and other electrostatic interactions, which are known to play a significant role in the crystal packing and self-assembly of nitroaromatic compounds. researchgate.net
The interplay of these interactions can lead to the formation of various supramolecular structures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. The specific architecture of the self-assembled structure will be influenced by factors such as solvent polarity, temperature, and the presence of other interacting molecules. nih.gov The study of the self-assembly of this compound could provide insights into the principles of crystal engineering and the design of molecular solids with desired properties.
Interactions with Solid Surfaces and Interfaces in Material Fabrication
The carboxylic acid functionality of this compound makes it an excellent candidate for the modification of solid surfaces. Carboxylic acids are known to form self-assembled monolayers (SAMs) on a variety of substrates, including metal oxides and nobel metals. researchgate.net The formation of SAMs of this compound on a surface would result in a well-defined organic thin film with the nitrobenzyl groups exposed at the interface.
This surface functionalization can be used to tailor the surface properties, such as wettability and adhesion. Furthermore, the photo-responsive nature of the nitrobenzyl group could be used to create photo-patternable surfaces. nih.gov For example, selective UV irradiation of the SAM could lead to the cleavage of the nitrobenzyl group in specific areas, creating a chemical pattern on the surface that could be used for the site-selective deposition of other materials or for guiding cell adhesion and growth.
Table 2: Potential Surface Modifications and Applications
| Substrate | Interaction | Potential Application |
| Metal Oxides (e.g., Al₂O₃, TiO₂) | Chemisorption of carboxylic acid | Creation of photo-responsive surfaces, patterned surfaces for microfabrication |
| Noble Metals (e.g., Au, Ag) | Adsorption of carboxylic acid | Functionalization of nanoparticles, modification of electrode surfaces |
| Polymeric Surfaces | Physical adsorption or covalent attachment | Improving biocompatibility, creating surfaces with tunable properties |
Development of Functional Materials (e.g., in advanced optics, electronics, or chemical sensing)
The unique electronic and structural features of this compound suggest its potential use in the development of a range of functional materials.
In the field of advanced optics , the incorporation of this molecule into polymers could lead to materials with a tunable refractive index. The photo-induced cleavage of the nitrobenzyl group can cause a significant change in the chemical structure of the polymer's side chain, which in turn can alter the refractive index of the material. rsc.org This property is of great interest for the fabrication of polymeric waveguides and other optical components.
In electronics , polymers containing nitrobenzyl groups have been investigated for use as photoresists in microlithography. nih.gov The change in solubility of the polymer upon UV irradiation allows for the creation of high-resolution patterns on a substrate.
Furthermore, the nitroaromatic moiety of this compound makes it a potential component of materials for chemical sensing . There is significant research into the development of sensors for the detection of nitroaromatic compounds, which are often components of explosives. researchgate.netrsc.orgrsc.orgacs.orgmdpi.com Materials containing this compound could potentially be used as a recognition element in such sensors, where the interaction with the analyte could be detected through changes in the material's optical or electronic properties.
Development of Advanced Analytical Methodologies for Methyl 4 Nitro Benzyl Amino Acetic Acid in Research Contexts
Gas Chromatography (GC) for Volatile Derivatives and Byproduct Analysis
Gas Chromatography (GC) is generally not suitable for the direct analysis of "[Methyl-(4-nitro-benzyl)-amino]-acetic acid" due to its low volatility and thermal instability. However, GC can be employed for the analysis of volatile impurities or byproducts that may be present in the sample. Furthermore, the target compound can be chemically modified through derivatization to create a more volatile and thermally stable analogue that is amenable to GC analysis. americanpharmaceuticalreview.com
A common derivatization strategy for compounds containing carboxylic acid and amine functionalities involves esterification of the carboxylic acid group and acylation of the amine group. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the acidic and amino protons to their corresponding trimethylsilyl (B98337) derivatives, significantly increasing volatility. The resulting derivatives can then be separated on a non-polar or medium-polarity capillary GC column and detected using a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced sensitivity and structural elucidation.
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for the analysis of "this compound". nih.gov CE separates molecules based on their charge-to-size ratio in an electric field. Given that the target compound possesses both an acidic carboxylic acid group and a basic tertiary amine, its charge is highly dependent on the pH of the background electrolyte (BGE).
In a typical CE method, a fused-silica capillary is filled with a BGE, and a voltage is applied across the capillary. The sample is injected at one end, and the components migrate towards the detector at different velocities. By carefully selecting the pH of the BGE, the ionization of the analyte can be controlled to achieve optimal separation from closely related impurities. For instance, at a pH below the pKa of the carboxylic acid and above the pKa of the tertiary amine, the compound will be positively charged and migrate towards the cathode. Conversely, at a pH above the pKa of both functional groups, it will be negatively charged and migrate towards the anode. This flexibility in controlling selectivity makes CE a powerful tool for challenging separations. nih.gov
Development of Novel Spectroscopic and Electrochemical Sensors for Research Applications (purely chemical sensing)
In the realm of research, there is a continuous drive to develop novel sensing platforms that can provide rapid, real-time, and in-situ detection of specific analytes. For "this compound", both spectroscopic and electrochemical sensing strategies hold promise.
Spectroscopic Sensors: These sensors could be designed based on the unique spectroscopic properties of the nitroaromatic moiety. For example, a colorimetric sensor could be developed where a specific chemical reaction with the nitro group leads to a distinct color change that can be quantified using a simple spectrophotometer. Another approach could involve fluorescence quenching, where the nitro group of the target analyte quenches the fluorescence of a reporter molecule upon binding.
Electrochemical Sensors: The electroactive nature of the nitro group makes it an excellent target for electrochemical detection. nih.gov An electrochemical sensor could be fabricated by modifying an electrode surface with a material that selectively interacts with "this compound". The reduction of the nitro group at a specific potential can then be measured using techniques like cyclic voltammetry or differential pulse voltammetry. The resulting current would be proportional to the concentration of the analyte. The presence of the amino acid moiety could also be exploited for recognition at the electrode surface, potentially through host-guest interactions with a suitably designed receptor immobilized on the sensor. rsc.org The development of such sensors could enable high-throughput screening and continuous monitoring in various research applications.
Emerging Research Trajectories and Future Perspectives for Methyl 4 Nitro Benzyl Amino Acetic Acid
Potential in Flow Chemistry and Microreactor Technology for Enhanced Synthesis
The synthesis of nitroaromatic compounds, including [Methyl-(4-nitro-benzyl)-amino]-acetic acid, presents inherent challenges in traditional batch processing, primarily due to the exothermic nature of nitration reactions and potential for side-product formation. Flow chemistry and microreactor technology offer a promising alternative for a more controlled, efficient, and safer synthesis.
Continuous-flow systems provide superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways. This is particularly advantageous for nitration reactions, which often utilize highly corrosive and reactive reagents like fuming nitric acid and sulfuric acid. The reduced reactor volume in microreactors further enhances safety. For instance, the nitration of 2-amino-4-bromo-benzoic acid methyl ester has been successfully performed in a flow system using a less corrosive mixture of fuming nitric acid in acetic acid/acetic anhydride, which would be feasible for the synthesis of precursors to this compound. ewadirect.com
The implementation of a flow chemistry approach for the synthesis of this compound could involve the continuous nitration of a suitable precursor, followed by subsequent reaction steps within an integrated flow system. This would not only improve the reaction yield and purity but also allow for real-time monitoring and optimization of reaction parameters.
Table 1: Comparison of Batch vs. Flow Synthesis for Nitration Reactions
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat dissipation |
| Safety | Higher risk of thermal runaway | Significantly lower risk |
| Scalability | Challenging | Readily scalable by numbering-up |
| Product Purity | Often requires extensive purification | Higher purity, reduced byproducts |
Detailed research findings suggest that the transition from batch to continuous flow for nitration processes can lead to significant improvements in yield and safety. For example, the synthesis of 1-Methyl-4,5-dinitroimidazole (4,5-MDN1), another energetic material, demonstrated a notable increase in yield and a reduction in reaction time when moved to a microchannel reactor. ewadirect.com A similar approach could be envisioned for the precursors of this compound.
Exploration of Novel Chemical Transformations and Reactivity Patterns
The chemical structure of this compound, featuring a nitrobenzyl group, a secondary amine, and a carboxylic acid, offers a rich landscape for exploring novel chemical transformations. The nitro group, in particular, is a versatile functional group that can undergo a variety of reductions to yield amines, hydroxylamines, or azoxy compounds, each opening up new avenues for derivatization.
Furthermore, the benzylic position is susceptible to functionalization, and the secondary amine and carboxylic acid moieties can participate in a wide range of coupling reactions. The exploration of these reactivity patterns could lead to the discovery of new compounds with unique properties and applications. For instance, the reduction of the nitro group to an amine would yield a new trifunctional molecule, [Methyl-(4-amino-benzyl)-amino]-acetic acid, which could serve as a valuable building block in medicinal chemistry or materials science.
The development of novel catalytic systems for the selective transformation of this compound is another promising research direction. For example, chemoselective hydrogenation of the nitro group in the presence of the benzyl (B1604629) group would be a key transformation.
Integration into Multi-Component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. nih.govrsc.org The structure of this compound and its potential derivatives makes it an ideal candidate for integration into MCR strategies.
For example, the corresponding amino derivative, [Methyl-(4-amino-benzyl)-amino]-acetic acid, could serve as the amine component in Ugi or Passerini reactions. An Ugi four-component reaction involving this amine, an aldehyde, a carboxylic acid, and an isocyanide would rapidly generate a library of complex peptide-like molecules. rsc.org
Table 2: Potential Multi-Component Reactions Involving Derivatives of this compound
| MCR Type | Reactants | Potential Product Class |
|---|---|---|
| Ugi Reaction | [Methyl-(4-amino-benzyl)-amino]-acetic acid, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides |
| Passerini Reaction | [Methyl-(4-amino-benzyl)-amino]-acetic acid, Aldehyde, Isocyanide | α-Acyloxy carboxamides |
| Strecker Synthesis | [Methyl-(4-amino-benzyl)-amino]-acetic acid, Aldehyde, Cyanide source | α-Aminonitriles |
The integration of this compound derivatives into MCRs would not only streamline the synthesis of complex molecules but also provide access to novel chemical scaffolds for biological screening and materials science applications.
Identification of Unexplored Research Questions and Academic Challenges
Despite the potential of this compound, several research questions and academic challenges remain to be addressed. A primary challenge is the development of a robust and scalable synthesis for the parent compound itself. While a hypothetical synthetic route can be proposed, detailed experimental validation and optimization are required.
Further research is needed to fully characterize the physicochemical properties of this compound. A comprehensive understanding of its stability, solubility, and reactivity is crucial for its application in various fields.
From a theoretical standpoint, computational studies could provide valuable insights into the conformational preferences, electronic properties, and reactivity of the molecule. Such studies could guide the rational design of new derivatives with tailored properties.
Another academic challenge lies in the exploration of the biological activity of this compound and its derivatives. Given the prevalence of the nitrobenzyl motif in pharmacologically active compounds, it is plausible that this scaffold could exhibit interesting biological properties. sci-hub.box
Q & A
Q. What synthetic routes are commonly employed for the preparation of [Methyl-(4-nitro-benzyl)-amino]-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves amidation or alkylation reactions. For example, a nitrobenzyl group can be introduced via nucleophilic substitution between methylamine and 4-nitrobenzyl halides, followed by coupling with a glycine derivative. Reaction optimization includes controlling temperature (e.g., room temperature for stability-sensitive steps ), using catalysts like triethylamine, and ensuring anhydrous conditions to prevent hydrolysis. Evidence from analogous compounds suggests that amidation reactions (e.g., as seen in N-(4-methoxybenzyl)acetoacetamide synthesis) can be adapted by substituting 4-nitrobenzyl reagents . Purification via recrystallization or column chromatography is critical to achieve >98% purity, as highlighted in reagent catalog protocols .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups (e.g., nitrobenzyl protons at δ ~7.5–8.5 ppm, methylene groups adjacent to the amino moiety) .
- Infrared (IR) Spectroscopy : Identifies characteristic peaks (e.g., C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) and detects impurities under reversed-phase conditions .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
Q. How is the nitro group in this compound structurally confirmed, and what are its implications for reactivity?
- Methodological Answer : X-ray crystallography or computational modeling (e.g., density functional theory) can resolve the nitro group’s orientation and electronic effects . The nitro group’s electron-withdrawing nature enhances electrophilic reactivity at the benzyl position, influencing metal chelation or nucleophilic substitution reactions. Spectrophotometric titration (e.g., UV-Vis at λmax ~270 nm for nitroaromatic systems) quantifies electronic interactions .
Advanced Research Questions
Q. How can researchers optimize the chelation efficiency of this compound with transition metals for radiopharmaceutical applications?
- Methodological Answer :
- Kinetic Studies : Use spectrophotometric methods to monitor Cu(II) complexation rates at varying pH (e.g., pseudo-first-order kinetics under physiological conditions) .
- Stability Assays : Incubate the metal complex in rat serum (37°C, 24 h) and analyze stability via size-exclusion chromatography or radio-TLC .
- Biodistribution : Evaluate in vivo behavior (e.g., SCID mice models) using radiolabeled isotopes (e.g., 64Cu) to assess organ uptake and clearance .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer :
- Controlled pH Buffers : Prepare solutions across a pH range (2–12) and monitor degradation via HPLC-MS. For example, acidic conditions may hydrolyze the amide bond, while alkaline conditions could degrade the nitro group .
- Accelerated Stability Testing : Use elevated temperatures (e.g., 40°C) to simulate long-term storage and apply Arrhenius kinetics to extrapolate shelf-life .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-acetamido-3-nitrobenzoic acid) to identify degradation pathways .
Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions, and how can this be methodologically assessed?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : React with nitrating agents (e.g., HNO3/H2SO4) and monitor para/ortho substitution ratios via NMR .
- Computational Modeling : Use quantum chemical calculations (e.g., Gaussian software) to predict charge distribution and reactive sites .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to confirm mechanistic pathways .
Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, and assess enzyme inhibition (e.g., cyclooxygenase) via fluorometric kits .
- In Vivo : Use SCID mice for biodistribution studies, with tissue samples analyzed via gamma-counting (for radiolabeled derivatives) or LC-MS .
- Molecular Docking : Screen against SARS-CoV-2 protease (PDB: 6LU7) to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
